molecular formula Li2SO4<br>Li2O4S B083545 Lithium sulfate CAS No. 15147-42-9

Lithium sulfate

Cat. No.: B083545
CAS No.: 15147-42-9
M. Wt: 110 g/mol
InChI Key: INHCSSUBVCNVSK-UHFFFAOYSA-L
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Description

Lithium sulfate is an inorganic compound with the chemical formula Li₂SO₄. It is the lithium salt of sulfuric acid and appears as a white crystalline solid. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air. This compound is soluble in water, but unlike many salts, its solubility decreases with increasing temperature due to its exothermic dissolution process .

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: this compound can be synthesized by reacting lithium carbonate (Li₂CO₃) with sulfuric acid (H₂SO₄). The reaction is as follows: [ \text{Li}_2\text{CO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction is typically carried out at room temperature and results in the formation of this compound, water, and carbon dioxide.

Industrial Production Methods:

    Reduction with Hydrogen: A green and cost-effective method involves reducing this compound with hydrogen to produce high-purity lithium sulfide (Li₂S).

    Metathesis Reactions: Another method involves metathesis reactions between lithium salts (such as lithium halides or nitrates) and sodium sulfide (Na₂S).

Types of Reactions:

    Reduction: this compound can be reduced to lithium sulfide (Li₂S) using carbon or hydrogen as reducing agents.

Common Reagents and Conditions:

    Carbon: Used as a reducing agent in carbothermal reduction.

    Hydrogen: Used in a green synthesis method to reduce this compound to lithium sulfide.

Major Products:

Mechanism of Action

The precise mechanism of action of lithium sulfate, particularly in its therapeutic applications, is not fully understood. it is believed to involve several molecular targets and pathways:

Comparison with Similar Compounds

Lithium sulfate can be compared with other lithium salts and sulfates:

This compound’s unique properties, such as its retrograde solubility and piezoelectric characteristics, distinguish it from other similar compounds.

Properties

IUPAC Name

dilithium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHCSSUBVCNVSK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li2SO4, Li2O4S
Record name lithium sulfate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Lithium_sulfate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049201
Record name Lithium sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10377-48-7
Record name Lithium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, lithium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium sulphate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LITHIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919XA137JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A method of making a yttrium tantalate phosphor, the method comprising forming an oxide mixture of yttrium oxide, tantalum oxide, and optionally strontium carbonate; adding a lithium sulfate-sodium sulfate mixed flux to the oxide mixture; and firing the mixture at a temperature and for a time sufficient to form the phosphor wherein the weight ratio of lithium sulfate to sodium sulfate is from about 1.0 to about 1.8.
[Compound]
Name
yttrium tantalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
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0 (± 1) mol
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reactant
Reaction Step Two
Name
strontium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
lithium sulfate sodium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium sulfate
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Lithium sulfate
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Lithium sulfate
Reactant of Route 5
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Reactant of Route 6
Lithium sulfate

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